Samandaron

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

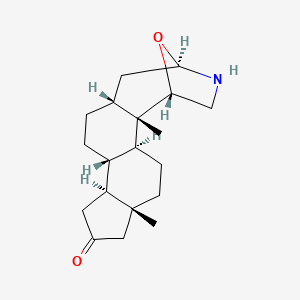

. This compound is known for its unique chemical structure and biological activity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Samandaron was first reported by Hara and Oka in 1967 The synthesis involves multiple steps, starting from simple organic molecules and building up to the complex structure of this compound

Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to its complex structure and the difficulty in obtaining it in large quantities. Most of the available this compound is extracted from the skin secretions of the European fire salamander .

Chemical Reactions Analysis

Types of Reactions: Samandaron undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Samandaron has several scientific research applications, including:

Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.

Biology: Investigated for its role in the defense mechanisms of the European fire salamander.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of Samandaron involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular signaling pathways and disruption of cellular processes .

Comparison with Similar Compounds

Samandaridine: Another alkaloid from the European fire salamander, known for its toxic properties.

Samandarone: Often used interchangeably with Samandaron, but may refer to different structural isomers or derivatives.

Uniqueness: this compound is unique due to its specific chemical structure and biological activity. Compared to similar compounds like Samandaridine, this compound has distinct pharmacological properties and a different mechanism of action, making it a valuable compound for scientific research.

Q & A

Basic Research Questions

Q. How to formulate a research question on Samandaron’s biochemical mechanisms?

- Methodological Answer : Begin by identifying gaps in existing literature (e.g., understudied pathways or conflicting results). Ensure the question is specific (e.g., "How does this compound interact with cytochrome P450 enzymes?") and measurable using techniques like enzyme kinetics or mass spectrometry. Align hypotheses with testable variables (e.g., enzyme inhibition rates) and validate feasibility through pilot studies .

Q. What are best practices for conducting a literature review on this compound?

- Methodological Answer : Systematically search databases (PubMed, Scopus) using keywords like "this compound pharmacokinetics" or "this compound toxicity." Prioritize peer-reviewed studies and meta-analyses. Use tools like PRISMA flowcharts to document inclusion/exclusion criteria. Critically evaluate contradictions (e.g., discrepancies in LD50 values) and note methodological differences (e.g., in vivo vs. in vitro models) .

Q. How to design an initial experimental protocol for studying this compound’s cytotoxicity?

- Methodological Answer : Define cell lines (e.g., HepG2 for liver toxicity) and control groups. Use dose-response curves with at least five concentrations. Include replicates (n ≥ 3) and standardize incubation times. Document equipment specifications (e.g., plate reader model) and statistical methods (e.g., ANOVA with post-hoc tests) to ensure reproducibility .

Advanced Research Questions

Q. How to resolve contradictions in pharmacokinetic data for this compound across studies?

- Methodological Answer : Perform a meta-analysis to identify variables affecting results (e.g., species differences, administration routes). Replicate key experiments under controlled conditions, adjusting one variable at a time (e.g., bioavailability in fasted vs. fed states). Use sensitivity analysis to assess the impact of outliers .

- Example Table :

| Study | Dose (mg/kg) | Bioavailability (%) | Model Species |

|---|---|---|---|

| A | 10 | 45 ± 5 | Rat |

| B | 10 | 30 ± 8 | Mouse |

Q. What statistical approaches are optimal for analyzing nonlinear dose-response relationships in this compound studies?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to fit data. Use Akaike’s Information Criterion (AIC) to compare model fits. Report confidence intervals for EC50 values and validate assumptions (e.g., normality of residuals) .

Q. How to ensure reproducibility in this compound synthesis protocols?

- Methodological Answer : Publish step-by-step procedures with exact reagent grades (e.g., HPLC-grade solvents), reaction temperatures (±0.5°C), and purification methods (e.g., column chromatography parameters). Share raw spectral data (NMR, IR) in supplementary materials and use third-party validation for critical steps (e.g., chiral purity analysis) .

Q. What strategies mitigate bias in this compound’s neurobehavioral studies?

- Methodological Answer : Implement double-blind protocols for data collection and analysis. Randomize animal groups to treatment/control cohorts. Use automated tracking software (e.g., EthoVision) to reduce observer bias. Pre-register study designs on platforms like Open Science Framework .

Q. Data Management & Reporting

Q. How to structure a results section for a this compound study with complex datasets?

- Methodological Answer : Organize findings by research question (e.g., "Effect of this compound on Apoptosis Markers"). Use subheadings and integrated visuals (e.g., Figure 1: Western blot bands; Table 1: Caspase-3 activation rates). Report effect sizes (e.g., Cohen’s d) alongside p-values and annotate anomalies (e.g., outliers in triplicate samples) .

Q. How to address non-responses or skewed data in this compound clinical surveys?

- Methodological Answer : Calculate response rates and compare demographics of respondents vs. non-respondents. Use inverse probability weighting to adjust for selection bias. For skewed data, apply transformations (e.g., log-normal) or non-parametric tests (e.g., Mann-Whitney U) .

Q. Ethical & Validation Considerations

Q. What ethical guidelines apply to this compound research involving human subjects?

- Methodological Answer : Obtain IRB approval for protocols detailing risks (e.g., hepatotoxicity monitoring). Include informed consent forms specifying data usage. For preclinical studies, adhere to ARRIVE guidelines for animal welfare reporting .

Q. How to validate this compound’s purported antioxidant properties across independent labs?

Properties

Molecular Formula |

C19H29NO2 |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

(1S,2S,3S,6R,10S,11S,14R,16R)-2,6-dimethyl-19-oxa-17-azapentacyclo[14.2.1.02,14.03,11.06,10]nonadecan-8-one |

InChI |

InChI=1S/C19H29NO2/c1-18-6-5-14-13(15(18)8-12(21)9-18)4-3-11-7-17-20-10-16(22-17)19(11,14)2/h11,13-17,20H,3-10H2,1-2H3/t11-,13-,14+,15+,16-,17-,18-,19+/m1/s1 |

InChI Key |

XWTQFFNBWQHSFL-CBAUOSKTSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)C2)CC[C@H]4[C@@]3([C@H]5CN[C@@H](C4)O5)C |

Canonical SMILES |

CC12CCC3C(C1CC(=O)C2)CCC4C3(C5CNC(C4)O5)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.